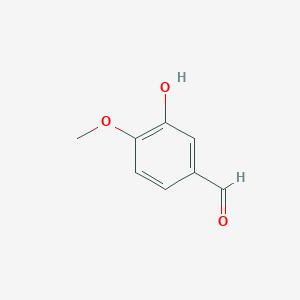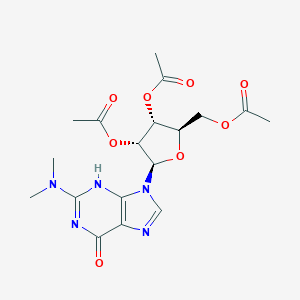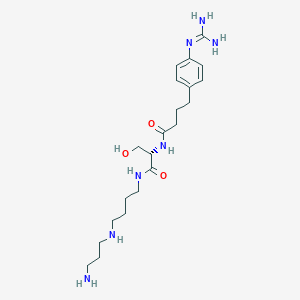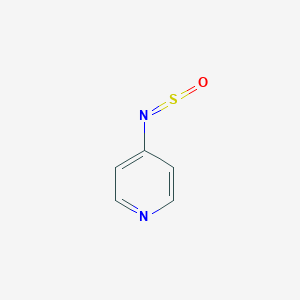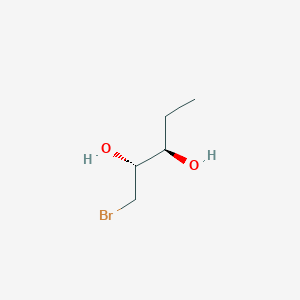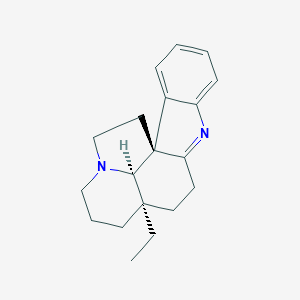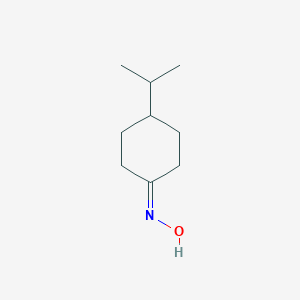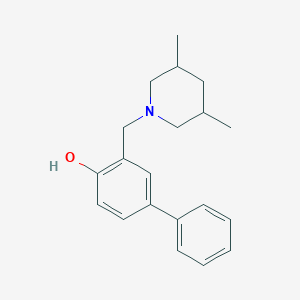
3-((3,5-Dimethylpiperidino)methyl)-4-biphenylol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3,5-Dimethylpiperidino)methyl)-4-biphenylol, commonly known as DMPO, is a spin trapping agent that is widely used in scientific research. It is a highly reactive compound that is capable of reacting with free radicals and other reactive species, thereby allowing for their detection and characterization.
Applications De Recherche Scientifique
DMPO is used in a variety of scientific research applications, including the detection of free radicals and other reactive species in biological systems. It is also used in the study of oxidative stress and inflammation, as well as in the development of new drugs and therapies. DMPO is particularly useful in the study of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which play a key role in many biological processes.
Mécanisme D'action
DMPO works by trapping free radicals and other reactive species, forming stable adducts that can be detected and characterized. It does this by reacting with the unpaired electron of the free radical, forming a covalent bond. The resulting adduct can then be analyzed using techniques such as electron paramagnetic resonance (EPR) spectroscopy.
Effets Biochimiques Et Physiologiques
DMPO has been shown to have a number of biochemical and physiological effects, including the ability to scavenge free radicals and other reactive species. It has also been shown to reduce oxidative stress and inflammation, and to protect against DNA damage. DMPO has potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMPO is its high reactivity and specificity for free radicals and other reactive species. It is also relatively easy to use and can be detected using a variety of analytical techniques. However, DMPO has some limitations, including its potential toxicity and the need for careful handling and storage. It can also react with other compounds in biological systems, leading to potential false positives.
Orientations Futures
There are a number of future directions for research on DMPO, including the development of new spin trapping agents with improved specificity and reactivity. There is also a need for further research into the mechanisms of action of DMPO and its potential therapeutic applications. Other areas of research include the use of DMPO in the study of aging and age-related diseases, as well as in the development of new diagnostic tools for disease detection.
Méthodes De Synthèse
DMPO can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpiperidine with 4-bromobiphenyl in the presence of a palladium catalyst. Other methods include the reaction of 3,5-dimethylpiperidine with 4-nitrobiphenyl, followed by reduction with sodium borohydride. The purity of DMPO can be determined using high-performance liquid chromatography (HPLC).
Propriétés
Numéro CAS |
106609-34-1 |
|---|---|
Nom du produit |
3-((3,5-Dimethylpiperidino)methyl)-4-biphenylol |
Formule moléculaire |
C20H25NO |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2-[(3,5-dimethylpiperidin-1-yl)methyl]-4-phenylphenol |
InChI |
InChI=1S/C20H25NO/c1-15-10-16(2)13-21(12-15)14-19-11-18(8-9-20(19)22)17-6-4-3-5-7-17/h3-9,11,15-16,22H,10,12-14H2,1-2H3 |
Clé InChI |
ISBGXYIDOMUACZ-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)CC2=C(C=CC(=C2)C3=CC=CC=C3)O)C |
SMILES canonique |
CC1CC(CN(C1)CC2=C(C=CC(=C2)C3=CC=CC=C3)O)C |
Synonymes |
4-Biphenylol, 3-((3,5-dimethylpiperidino)methyl)-4-hydroxybiphenyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



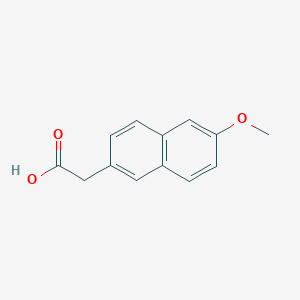
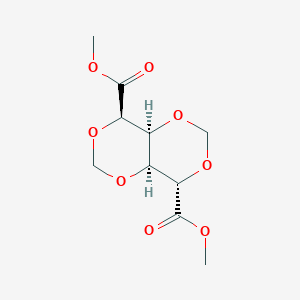
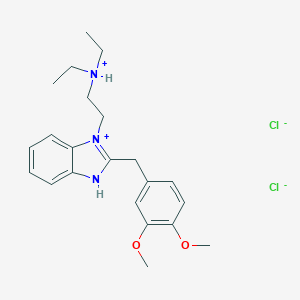
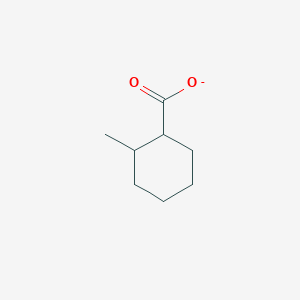
![[4-(Hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol](/img/structure/B20039.png)
